molecular formula C11H12N2O2 B11896575 2-Ethyl-3-nitro-1,2-dihydroquinoline

2-Ethyl-3-nitro-1,2-dihydroquinoline

Cat. No.: B11896575
M. Wt: 204.22 g/mol
InChI Key: GQNNGRICYVYLNE-UHFFFAOYSA-N
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Description

2-Ethyl-3-nitro-1,2-dihydroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of both nitro and ethyl groups in the quinoline ring system imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-nitro-1,2-dihydroquinoline typically involves the nitration of 2-ethylquinoline. The process can be carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually performed under controlled temperature conditions to avoid over-nitration and to ensure the selective formation of the 3-nitro derivative.

Example Reaction:

    Starting Material: 2-Ethylquinoline

    Reagents: Concentrated nitric acid, sulfuric acid

    Conditions: Controlled temperature (0-5°C)

    Product: this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, higher yields, and improved safety. The use of automated systems ensures consistent quality and reduces the risk of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-nitro-1,2-dihydroquinoline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, room temperature

    Oxidation: Potassium permanganate, acidic medium, elevated temperature

    Substitution: Sodium methoxide, methanol, reflux conditions

Major Products Formed

    Reduction: 2-Ethyl-3-amino-1,2-dihydroquinoline

    Oxidation: 2-Carboxy-3-nitro-1,2-dihydroquinoline

    Substitution: 2-Ethyl-3-methoxy-1,2-dihydroquinoline

Scientific Research Applications

2-Ethyl-3-nitro-1,2-dihydroquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The biological activity of 2-Ethyl-3-nitro-1,2-dihydroquinoline is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. The ethyl group enhances the lipophilicity of the compound, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-nitro-1,2-dihydroquinoline
  • 2-Propyl-3-nitro-1,2-dihydroquinoline
  • 2-Ethyl-4-nitro-1,2-dihydroquinoline

Uniqueness

2-Ethyl-3-nitro-1,2-dihydroquinoline is unique due to the specific positioning of the nitro and ethyl groups, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-ethyl-3-nitro-1,2-dihydroquinoline

InChI

InChI=1S/C11H12N2O2/c1-2-9-11(13(14)15)7-8-5-3-4-6-10(8)12-9/h3-7,9,12H,2H2,1H3

InChI Key

GQNNGRICYVYLNE-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=CC2=CC=CC=C2N1)[N+](=O)[O-]

Origin of Product

United States

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